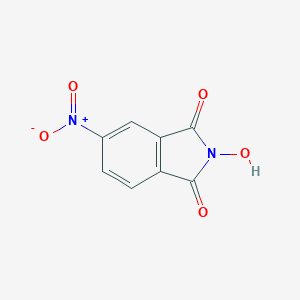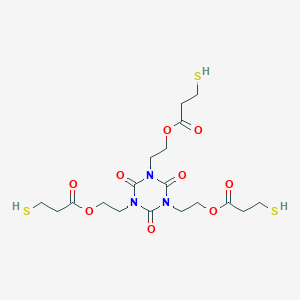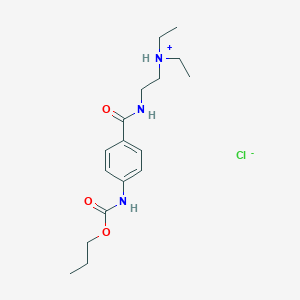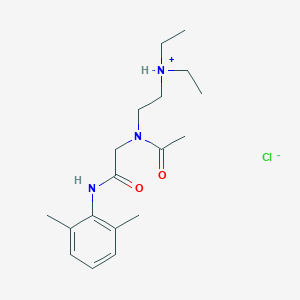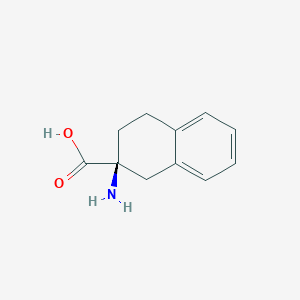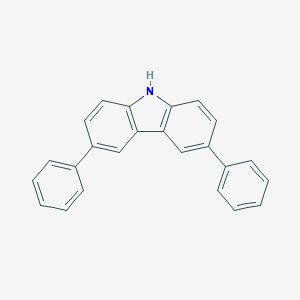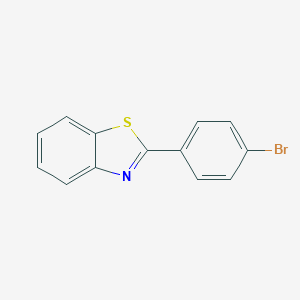
2-(4-Bromophenyl)benzothiazole
Overview
Description
2-(4-Bromophenyl)benzothiazole (2-BPBT) is a heterocyclic aromatic compound that is composed of a benzene ring and a thiazole ring. It is a white solid with a molecular weight of 264.11 g/mol and a melting point of 161-163°C. 2-BPBT is widely used in organic synthesis and has a wide range of applications in scientific research.
Scientific Research Applications
Therapeutic Potential in Cancer Treatment
Benzothiazole derivatives, including 2-(4-Bromophenyl)benzothiazole, have shown promise in cancer research due to their antitumor properties. Several studies have focused on the structural modifications of the benzothiazole scaffold to develop new antitumor agents. These modifications have led to the identification of compounds with potent anticancer activity, highlighting the importance of benzothiazole derivatives in medicinal chemistry for cancer therapy. The anticancer mechanisms of these compounds include inhibition of tyrosine kinase, topoisomerase inhibition, and induction of apoptosis through the activation of reactive oxygen species (ROS) (Kamal et al., 2015); (Ahmed et al., 2012); (Pathak et al., 2019).
Pharmacological Significance
Beyond cancer research, benzothiazole derivatives are being explored for a wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, and antiviral effects, showcasing the compound's potential as a multifunctional therapeutic agent. The structural diversity of benzothiazole derivatives plays a crucial role in their pharmacological efficacy, offering opportunities for the development of new drugs across various therapeutic areas (Bhat & Belagali, 2020); (Asif & Imran, 2020).
Drug Development and Design
The development and design of new therapeutic agents utilizing the benzothiazole scaffold, including this compound, are driven by insights gained from molecular docking and structure-activity relationship studies. These studies aim to optimize the compounds' efficacy against specific targets, such as the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. The ability of benzothiazole derivatives to inhibit EGFR highlights their potential as anticancer agents, offering new avenues for drug development against various types of cancer (Mubeen et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenyl)benzothiazole is DprE1 , a crucial enzyme in the biosynthesis of arabinans, components of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
This compound interacts with its target, DprE1, inhibiting its function .
Biochemical Pathways
By inhibiting DprE1, this compound disrupts the biosynthesis of arabinans . This leads to a deficiency in the mycobacterial cell wall, which is crucial for the survival and virulence of the bacteria
Result of Action
The primary result of the action of this compound is the inhibition of the growth of M. tuberculosis . By disrupting the biosynthesis of arabinans, it weakens the bacterial cell wall, likely leading to the death of the bacteria .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)benzothiazole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteins, altering their conformation and activity. These interactions can lead to changes in enzyme kinetics, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the cell’s overall function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses of this compound can also result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes, leading to the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIRBKKYMJKENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368073 | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19654-19-4 | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19654-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19654-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



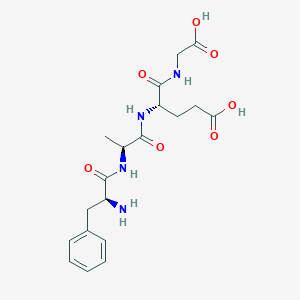

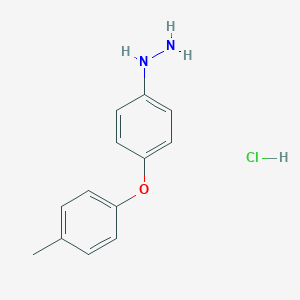

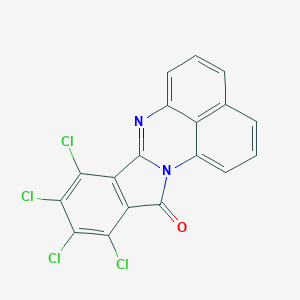
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
